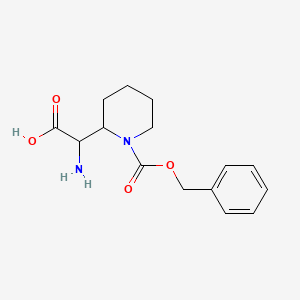

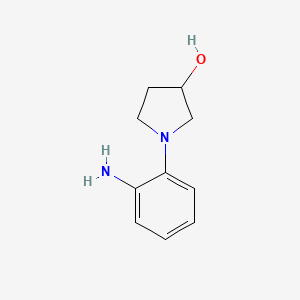

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Microbial Studies

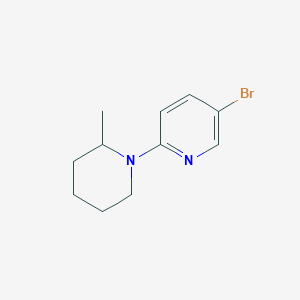

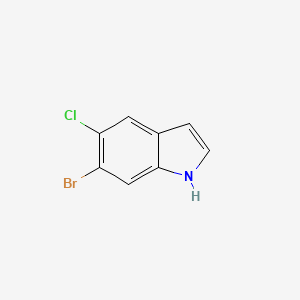

2-Amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride were utilized to synthesize a range of compounds for antibacterial and antifungal studies. The synthesis process involved the formation of an electrophilic complex facilitating condensation to yield the desired products, which were then screened for their microbial activity. The extensive chemical analysis and spectral data established the structures of these new compounds, highlighting their potential in the development of antimicrobial agents N. Patel & S. N. Agravat, 2007.

Co-crystallization and Polymorphism Studies

The compound has been involved in co-crystallization studies with various acids, demonstrating different polymorphs and crystal densities depending on the preparative techniques used. These studies are crucial for understanding the crystalline forms and their implications in drug formulation and development Signe Skovsgaard & A. Bond, 2009.

Peptide Synthesis Enhancement

The preparation and properties of N-(piperidino-oxycarbonyl)amino-acids and their esters have been described, showcasing their utility in peptide synthesis. These compounds have facilitated the coupling with amino-esters, leading to the efficient production of dipeptides, which are vital for pharmaceutical applications and research D. Stevenson & G. T. Young, 1969.

Antimicrobial Activity of Pyridine Derivatives

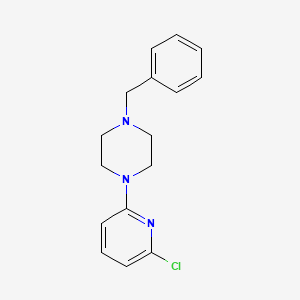

New pyridine derivatives synthesized using a similar base compound have been screened for antimicrobial activity. The derivatives showed considerable antibacterial activity, emphasizing the importance of structural modifications in enhancing biological activity N. B. Patel & S. N. Agravat, 2009.

Facilitation of Debenzylation in Synthesis

A specific study highlighted the role of acetic acid in facilitating the debenzylation of double protected aminopyridine rings, a crucial step in the synthesis of neuronal nitric oxide synthase inhibitors. This research provides insight into the chemical manipulation of aminopyridines for therapeutic purposes Haitao Ji et al., 2012.

Zukünftige Richtungen

: Florian Clausen, Marvin Kischkewitz, Klaus Bergander, Armido Studer. “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes.” Chemical Science, 2019, 10, 24, 6256-6261. Link : “CAS:400888-20-2(S)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid.” Bidepharm. Link : “2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid.” ChemScene. Link : “2- (1-BOC-4- (CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID.” Sigma-Aldrich. Link

Eigenschaften

IUPAC Name |

2-amino-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c16-13(14(18)19)12-8-4-5-9-17(12)15(20)21-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXQHHPDKPCSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)